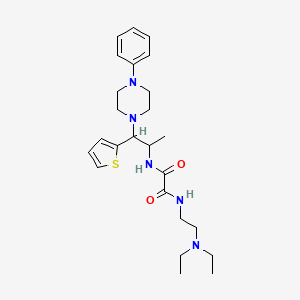![molecular formula C20H22ClN3S B11434630 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434630.png)
6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The compound features a unique structure with a chloro group, a cyclohexyl group, and a methylsulfanyl phenyl group attached to the imidazo[1,2-a]pyridine core.
Preparation Methods
The synthesis of 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is efficient, environmentally friendly, and yields high purity products.
Chemical Reactions Analysis
6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it has shown promise as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs . The compound’s unique structure also makes it a valuable scaffold for designing new drugs with diverse biological activities.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators . In the case of its antituberculosis activity, the compound targets essential enzymes in the bacterial cell, disrupting vital processes and leading to cell death .
Comparison with Similar Compounds
Similar compounds in the imidazo[1,2-a]pyridine class include:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprinone: A drug used for heart failure.
Compared to these compounds, 6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H22ClN3S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
6-chloro-N-cyclohexyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H22ClN3S/c1-25-17-10-7-14(8-11-17)19-20(22-16-5-3-2-4-6-16)24-13-15(21)9-12-18(24)23-19/h7-13,16,22H,2-6H2,1H3 |
InChI Key |
WZUMDEFCZCLWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434548.png)
![3-benzyl-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434562.png)
![N-(2,5-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434568.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11434574.png)
![3-(3,4-dimethylphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434578.png)
![Ethyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11434586.png)
![6-bromo-4-(4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11434596.png)
![8-(5-Methylfuran-2-yl)-3-(3-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434611.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11434644.png)


![N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434666.png)
![1-(2,5-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11434681.png)
